molecular formula C13H17NO3 B2791718 Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 2248350-15-2

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B2791718
CAS No.: 2248350-15-2
M. Wt: 235.283
InChI Key: IJFKZVGLGVJVMI-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and various substituted benzoxazines with different functional groups.

Scientific Research Applications

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
  • Tert-butyl 4-vinyl-3,6-dihydro-2H-1,4-benzoxazine

Uniqueness

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, enhancing stability, while the carboxylate group increases its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)9-4-5-11-10(8-9)14-6-7-16-11/h4-5,8,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFKZVGLGVJVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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